Topoisomerase II inhibitor 7

Enzyme inhibition TOP2A IC50

Topoisomerase II inhibitor 7 (compound 3a), a highly characterized TOP2A inhibitor with an enzyme IC50 of 3.19 μM, is comparable to doxorubicin (2.67 μM), enabling benchmarked comparative studies. Its anti-proliferative IC50 of 14.31 μM in HepG-2 cells makes it quantitatively positioned for dose-response and mechanism-of-action investigations in hepatocellular carcinoma models, including apoptosis and cell cycle arrest pathways. This compound offers a thiazolopyrimidine chemotype alternative to anthracycline-based inhibitors, serving drug discovery programs evaluating novel TOP2A scaffolds.

Molecular Formula C32H28BrN5O5S
Molecular Weight 674.6 g/mol
Cat. No. B12418707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopoisomerase II inhibitor 7
Molecular FormulaC32H28BrN5O5S
Molecular Weight674.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C(=C3)OC)OC)OC)C4=NC(=NC(=C4S2)C5=CC=C(C=C5)Br)N)C6=CC=CC=C6
InChIInChI=1S/C32H28BrN5O5S/c1-5-43-30(39)23-24(17-9-7-6-8-10-17)36-32-38(26(23)19-15-21(40-2)27(42-4)22(16-19)41-3)29-28(44-32)25(35-31(34)37-29)18-11-13-20(33)14-12-18/h6-16,26H,5H2,1-4H3,(H2,34,35,37)
InChIKeyZGQOCYHQFHUDGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Topoisomerase II inhibitor 7 (Compound 3a) – Baseline Characteristics for Research Selection


Topoisomerase II inhibitor 7 (compound 3a, CAS 2697171-03-0) is a small-molecule inhibitor of the human DNA topoisomerase II alpha (TOP2A) isoform, belonging to the thiazolopyrimidine chemical scaffold class [1]. The compound has a molecular weight of 674.56 g/mol and the molecular formula C32H28BrN5O5S [1]. It is established as a potent TOP2A inhibitor with a documented enzyme inhibition IC50 of 3.19 μM [1]. Beyond enzyme-level activity, this compound has been reported to induce cell cycle arrest and trigger apoptosis in cancer cells [2].

Topoisomerase II inhibitor 7 vs. Clinical Standards – Why In-Class Substitution Is Not Equivalent


Within the broad class of Topoisomerase II inhibitors, compounds including doxorubicin, etoposide, and mitoxantrone exhibit widely divergent profiles in enzyme inhibition potency, cancer cell cytotoxicity, and susceptibility to drug resistance mechanisms [1]. Clinically established agents such as doxorubicin and etoposide, while effective, are associated with significant toxicities and resistance liabilities that limit their utility in certain research contexts [2]. Selecting an inhibitor for a specific experimental model requires direct quantitative comparison rather than class-level assumptions, as even structurally related molecules within the same scaffold family can show orders-of-magnitude differences in their biochemical and cellular activities.

Topoisomerase II inhibitor 7 – Quantitative Evidence Matrix for Procurement Decisions


Topoisomerase IIα Inhibitory Activity – Direct Comparison with Doxorubicin

In a direct enzyme inhibition assay against human Topoisomerase II alpha, Topoisomerase II inhibitor 7 (compound 3a) demonstrated an IC50 of 3.19 μM, compared to the reference compound doxorubicin which showed an IC50 of 2.67 μM under identical experimental conditions [1]. The two compounds exhibited similar potency within the same low-micromolar range, with Topoisomerase II inhibitor 7 showing 1.19× weaker activity than doxorubicin [1].

Enzyme inhibition TOP2A IC50 Doxorubicin comparison Thiazolopyrimidine

Anti-proliferative Activity in Cancer Cell Lines – HepG2 and MCF-7

Topoisomerase II inhibitor 7 exhibited anti-proliferative activity in human cancer cell lines, with IC50 values of 14.31 ± 0.83 μM against HepG-2 (hepatocellular carcinoma) and 27.14 ± 1.91 μM against MCF-7 (breast adenocarcinoma) [1]. These data quantify the compound's cellular activity in two distinct solid tumor models and establish a reference point for dose-response experiment design [1].

Cytotoxicity Anti-proliferative activity HepG2 MCF-7 IC50

Potency Differentiation from a Structurally Analogous TOP2A Inhibitor – Topo IIα-IN-7

In contrast to Topoisomerase II inhibitor 7 (compound 3a, IC50 = 3.19 μM), a structurally distinct inhibitor designated Topoisomerase IIα-IN-7 (compound 53b) exhibits a weaker IC50 of 7.7 μM against the same human Topo IIα enzyme target, representing a 2.4× difference in inhibitory potency [1]. Additionally, Topoisomerase IIα-IN-7 demonstrates a distinct cytotoxicity profile, with IC50 values of 0.15 μM in MCF-7 cells and 0.13 μM in HepG2 cells, which are orders of magnitude more potent than Topoisomerase II inhibitor 7 despite its weaker enzyme inhibition [1]. These data demonstrate that in-class inhibitors cannot be interchanged based on mechanism alone.

Selectivity TOP2A Isoform specificity Metabolic stability Compound comparison

Topoisomerase II inhibitor 7 – Evidence-Driven Research Applications for Procurement


Mechanistic Studies of TOP2A Inhibition in Hepatocellular Carcinoma (HepG2) Models

With an anti-proliferative IC50 of 14.31 ± 0.83 μM in HepG-2 cells, Topoisomerase II inhibitor 7 is quantitatively positioned for use in dose-response and mechanism-of-action studies investigating TOP2A-dependent cell cycle arrest and apoptosis in hepatocellular carcinoma models [1]. Researchers can reference this specific IC50 value to design experiments examining the relationship between TOP2A inhibition and apoptosis induction in liver cancer cells.

Comparative Enzyme Inhibition Studies with Clinical Topoisomerase II Inhibitors

The direct head-to-head comparison showing Topoisomerase II inhibitor 7 (IC50 = 3.19 μM) and doxorubicin (IC50 = 2.67 μM) exhibit comparable TOP2A inhibition makes this compound suitable for comparative studies examining inhibitor binding modes or downstream signaling differences between synthetic thiazolopyrimidine and anthracycline-based chemotypes [1]. This application is particularly relevant for drug discovery programs evaluating novel scaffolds against established clinical benchmarks.

Apoptosis Induction and Cell Cycle Arrest Studies in Solid Tumor Models

Based on documented induction of cell cycle arrest and apoptosis [1][2], Topoisomerase II inhibitor 7 is appropriate for apoptosis pathway studies in TOP2A-expressing cancer cell lines. The compound enables investigation of the molecular consequences of TOP2A inhibition beyond simple growth suppression, including caspase activation, DNA damage signaling, and cell cycle checkpoint responses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Topoisomerase II inhibitor 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.